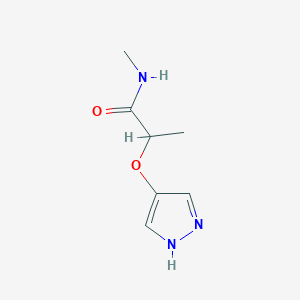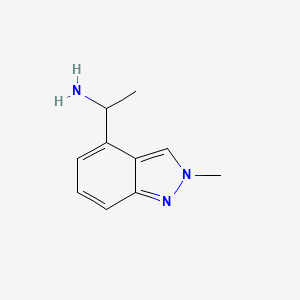![molecular formula C10H12F3N B12075389 (1R)-N-{1-[2-(trifluoromethyl)phenyl]ethyl}methylamine](/img/structure/B12075389.png)
(1R)-N-{1-[2-(trifluoromethyl)phenyl]ethyl}methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine: is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine typically involves the trifluoromethylation of secondary amines. One common method employs sodium trifluoromethanesulfinate (CF3SO2Na) as the trifluoromethylating agent. This reaction is carried out under mild conditions and is known for its good functional group tolerance .
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation processes using similar reagents. The scalability and efficiency of these methods make them suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common due to the presence of the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium trifluoromethanesulfinate, trifluoromethyl iodide.
Major Products: The major products formed from these reactions include various trifluoromethylated derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Chemistry: In organic synthesis, (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine is used as a building block for the preparation of more complex fluorinated compounds. It is particularly valuable in the development of new synthetic methodologies .
Biology and Medicine: The trifluoromethyl group is known to enhance the stability and lipophilicity of drug molecules .
Industry: In the agrochemical industry, this compound can be used to synthesize new pesticides and herbicides with enhanced efficacy and environmental stability .
Mechanism of Action
The mechanism of action of (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group plays a crucial role in modulating the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
α-(Trifluoromethyl)styrenes: These compounds are also used in organic synthesis and share similar trifluoromethylation properties.
Trifluoromethylthiolated Alkenes: These compounds are used in the synthesis of β-functionalized alkyl trifluoromethyl sulfides.
Trifluoromethyl-1,2,3-triazoles: These compounds are synthesized using Cu(I)-catalyzed cycloaddition reactions and have applications in pharmaceuticals.
Uniqueness: (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine is unique due to its chiral nature and the specific positioning of the trifluoromethyl group, which imparts distinct chemical and biological properties compared to other trifluoromethylated compounds.
Properties
IUPAC Name |
N-methyl-1-[2-(trifluoromethyl)phenyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-7(14-2)8-5-3-4-6-9(8)10(11,12)13/h3-7,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIIWASETQDPAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C(F)(F)F)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
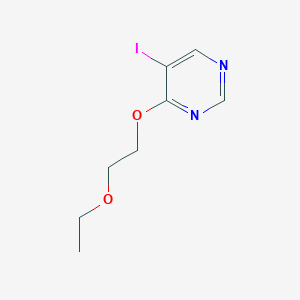
![(4'-Ethynyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12075335.png)

![Methyl(2-methylpropyl)[(piperidin-4-yl)methyl]amine](/img/structure/B12075340.png)
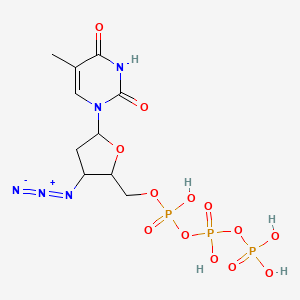
![4-{[Cyclopropyl(ethyl)amino]methyl}benzoic acid](/img/structure/B12075344.png)
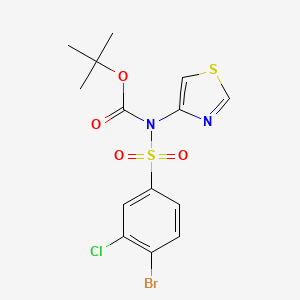
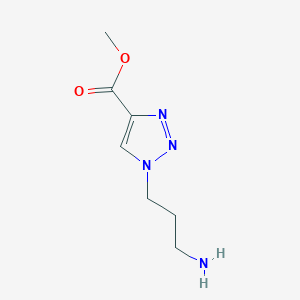

![{[4-(2,6-Difluorophenyl)phenyl]methyl}(methyl)amine](/img/structure/B12075370.png)
![3',5'-O-[Tetrakis(1-methylethyl)-1,3-disiloxanediyl]-guanosine](/img/structure/B12075381.png)
